molecular formula C15H13N5O3S B3606050 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3606050
M. Wt: 343.4 g/mol
InChI Key: LUGUEJZTECNFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as ENPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol exerts its biological effects through various mechanisms of action. In anticancer research, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In antibacterial and antifungal research, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes involved in cell wall synthesis and disrupt membrane integrity. In herbicidal research, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of key enzymes involved in plant growth and development.
Biochemical and Physiological Effects
4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects in different systems. In cancer research, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to induce DNA damage and activate various signaling pathways involved in cell death. In antibacterial and antifungal research, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to disrupt the integrity of cell membranes and inhibit the activity of enzymes involved in cell wall synthesis. In herbicidal research, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of key enzymes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several advantages and limitations for use in lab experiments. Its relatively simple synthesis method and low cost make it an attractive candidate for use in various research areas. However, its low solubility in water and other solvents can make it difficult to work with in certain applications. Additionally, its potential toxicity and limited availability may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. In medicinal chemistry, further studies are needed to determine its potential as an anticancer agent and its ability to inhibit the growth of bacteria and fungi. In materials science, further studies are needed to investigate its potential as a corrosion inhibitor. In agriculture, further studies are needed to determine its potential as a herbicide and its effects on non-target organisms. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol for use in various applications.

Scientific Research Applications

4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In materials science, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as a corrosion inhibitor. In agriculture, 4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as a herbicide.

properties

IUPAC Name

4-(4-ethoxy-2-nitrophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c1-2-23-11-3-4-12(13(9-11)20(21)22)19-14(17-18-15(19)24)10-5-7-16-8-6-10/h3-9H,2H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGUEJZTECNFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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4-(4-ethoxy-2-nitrophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

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